2,5-Dibromothiazole-4-carbaldehyde CAS 943735-43-1 properties
2,5-Dibromothiazole-4-carbaldehyde CAS 943735-43-1 properties
An In-Depth Technical Guide to 2,5-Dibromothiazole-4-carbaldehyde (CAS 943735-43-1) for Advanced Chemical Synthesis
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of a Differentiated Thiazole Building Block
The thiazole nucleus is a cornerstone of medicinal chemistry, embedded in the structure of numerous FDA-approved drugs and a vast array of biologically active compounds.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged scaffold in drug design. Within the arsenal of synthetic building blocks, 2,5-Dibromothiazole-4-carbaldehyde emerges as a particularly strategic intermediate. It combines three distinct points of chemical reactivity: an aldehyde for classical carbonyl chemistry and two bromine atoms at electronically and sterically differentiated positions (C2 and C5). This trifunctional nature allows for the controlled, sequential introduction of molecular complexity, making it an invaluable tool for constructing diverse compound libraries aimed at discovering novel therapeutics and advanced materials.[3]
This guide provides an in-depth analysis of the properties, synthesis, reactivity, and safe handling of 2,5-Dibromothiazole-4-carbaldehyde, offering field-proven insights for researchers, chemists, and drug development professionals.
Physicochemical and Computed Properties
The fundamental properties of 2,5-Dibromothiazole-4-carbaldehyde are summarized below. These data are essential for reaction planning, stoichiometric calculations, and analytical characterization. Purity levels typically range from 95% to ≥98% depending on the supplier.[4][5]
| Property | Value | Source(s) |
| CAS Number | 943735-43-1 | [5] |
| Molecular Formula | C₄HBr₂NOS | [5] |
| Molecular Weight | 270.93 g/mol | [5] |
| IUPAC Name | 2,5-dibromo-1,3-thiazole-4-carbaldehyde | |
| SMILES | C(=O)C1=C(SC(=N1)Br)Br | [5] |
| InChIKey | CECVPLSWZMKZMG-UHFFFAOYSA-N | |
| Appearance | Solid (predicted) | |
| Storage | Sealed in dry, inert atmosphere, 2-8°C | [5] |
| Topological Polar Surface Area | 58.2 Ų | |
| XLogP3 | 2.8 - 3.0 | [4] |
Spectral Characterization: An Interpretive Guide
While specific spectra for this compound are not publicly disseminated, its structure allows for a confident prediction of its key spectral features. Researchers can use the following guide to verify the identity and purity of their material.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to be simple, featuring a single, sharp signal in the downfield region (δ 9.5-10.5 ppm) corresponding to the aldehyde proton (-CHO). The absence of other signals in the aromatic region confirms the trisubstituted nature of the thiazole ring.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Several distinct signals are anticipated:
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A peak for the electrophilic aldehyde carbon (C=O) around δ 180-190 ppm.
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Three signals corresponding to the thiazole ring carbons. The carbon bearing the aldehyde (C4) will be significantly downfield, while the two bromine-bearing carbons (C2 and C5) will appear at chemical shifts influenced by halogen substitution.
-
-
IR (Infrared) Spectroscopy: A strong, sharp absorption band between 1680-1710 cm⁻¹ is the most prominent feature, characteristic of the C=O stretching vibration of an aromatic aldehyde.
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MS (Mass Spectrometry): The mass spectrum will show a distinctive molecular ion (M⁺) cluster. Due to the presence of two bromine atoms, a characteristic isotopic pattern of [M]⁺, [M+2]⁺, and [M+4]⁺ peaks with an approximate intensity ratio of 1:2:1 will be observed, providing unambiguous confirmation of the dibromo-substitution.
Synthesis and Purification
A highly plausible and efficient route to 2,5-Dibromothiazole-4-carbaldehyde is the Vilsmeier-Haack formylation of 2,5-dibromothiazole. This reaction is a classic method for introducing an aldehyde group onto electron-rich aromatic and heteroaromatic rings.[3][6][7] The Vilsmeier reagent, a mild electrophile, is generated in situ from phosphoryl chloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).
Caption: Proposed Vilsmeier-Haack synthesis workflow.
Experimental Protocol: Vilsmeier-Haack Formylation
Causality: The choice of the Vilsmeier-Haack reaction is predicated on the electron-rich nature of the thiazole ring, which is sufficient to react with the relatively weak electrophilicity of the Vilsmeier reagent.[8][9] The reaction is directed to the C4 position, which is the only available site for electrophilic substitution on the 2,5-dibromothiazole precursor.
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Reagent Preparation: In a three-necked, oven-dried flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF, 3.0 eq.). Cool the flask to 0°C using an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphoryl chloride (POCl₃, 1.5 eq.) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10°C. Stir the mixture at 0°C for 30 minutes, during which the Vilsmeier reagent will form as a solid or viscous oil.
-
Substrate Addition: Dissolve 2,5-dibromothiazole (1.0 eq.) in a minimal amount of anhydrous DMF or a non-reactive solvent like dichloromethane and add it slowly to the Vilsmeier reagent mixture.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 60-70°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup and Hydrolysis: Cool the reaction mixture to 0°C and carefully quench by pouring it onto crushed ice. Basify the aqueous solution to pH 8-9 with a cold aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) to hydrolyze the intermediate iminium salt to the aldehyde.
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Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2,5-Dibromothiazole-4-carbaldehyde.
Chemical Reactivity and Synthetic Utility
The power of this reagent lies in the orthogonal reactivity of its functional groups, which can be addressed selectively under different reaction conditions.
Caption: Key reactivity pathways of the title compound.
Reactions at the Aldehyde Group
The aldehyde functionality is a versatile handle for a wide range of transformations:
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Oxidation: Can be cleanly oxidized to the corresponding carboxylic acid (2,5-Dibromothiazole-4-carboxylic acid) using reagents like sodium chlorite (Pinnick oxidation).
-
Reduction: Selective reduction to the primary alcohol ( (2,5-dibromothiazol-4-yl)methanol ) is readily achieved with mild reducing agents such as sodium borohydride (NaBH₄).
-
Carbon-Carbon Bond Formation: It serves as an excellent electrophile for Wittig reactions (to form alkenes), Grignard additions (to form secondary alcohols), and Horner-Wadsworth-Emmons reactions.
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Reductive Amination: A powerful method to introduce nitrogen-containing substituents by reacting the aldehyde with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride (STAB).
Reactions at the Carbon-Bromine Bonds: Cross-Coupling
The two bromine atoms are handles for palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery. A critical aspect is the potential for regioselective functionalization.
Causality - The Basis of Regioselectivity: In palladium-catalyzed cross-coupling reactions of dihalothiazoles, the site of initial reaction is governed by the rate of oxidative addition of the Pd(0) catalyst to the C-Br bond. For 2,5-dibromothiazole systems, the C2 position is generally more electron-deficient due to the inductive effects of both adjacent sulfur and nitrogen atoms. This makes the C2-Br bond more susceptible to oxidative addition than the C5-Br bond.[10] By carefully selecting the catalyst, ligands, and reaction conditions (temperature, reaction time), one can achieve selective mono-functionalization at the C2 position, leaving the C5-Br intact for a subsequent, different coupling reaction.[11][12]
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Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
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Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.
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Stille Coupling: Reaction with organostannanes.
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
Experimental Protocol: Selective Suzuki Coupling at C2
-
Setup: To a reaction vessel, add 2,5-Dibromothiazole-4-carbaldehyde (1.0 eq.), the desired arylboronic acid (1.1-1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (K₂CO₃, 2.0-3.0 eq.).
-
Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Purge the vessel with an inert gas (N₂ or Ar), seal, and heat to 80-100°C. Monitor the reaction by TLC or LC-MS. The reaction should be stopped upon consumption of the starting material to minimize diarylation.
-
Workup: Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to isolate the 2-aryl-5-bromothiazole-4-carbaldehyde product.
Applications in Drug Discovery
This building block is ideally suited for the synthesis of focused libraries targeting various therapeutic areas. The thiazole core is prevalent in drugs with antimicrobial, anti-inflammatory, and anticancer activities.[13] By varying the substituents introduced via aldehyde chemistry and cross-coupling reactions, chemists can rapidly explore the structure-activity relationship (SAR) around the thiazole scaffold. For example, one could perform a reductive amination to install a basic side chain to improve solubility and then perform a Suzuki coupling to explore different aromatic substitutions for receptor binding. This systematic approach accelerates the hit-to-lead optimization process in drug discovery programs.
Safety, Handling, and Storage
Proper handling is crucial for safety and to maintain the integrity of the compound.
| Hazard Class | GHS Information | Handling & Storage Recommendations |
| Acute Toxicity | GHS07 Pictogram (Exclamation Mark) Signal Word: Warning H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, safety glasses, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood. Avoid breathing dust. |
| Irritation | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water. |
| Storage | Store in a tightly sealed container under an inert atmosphere (N₂ or Ar). Keep in a cool, dry place, refrigerated at 2-8°C for long-term stability. |
References
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Pereira, R., Furst, A., Iglesias, B., Germain, P., Gronemeyer, H., & de Lera, A. R. (2006). Insights into the mechanism of the site-selective sequential palladium-catalyzed cross-coupling reactions of dibromothiophenes/dibromothiazoles and arylboronic acids. Synthesis of PPARbeta/delta agonists. Organic & Biomolecular Chemistry, 4(24), 4514–4525. [Link]
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Strotman, N. A., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. [Link]
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Freiberger, E., Täuscher, E., Ritter, U., Eckert, N., & Görls, H. (n.d.). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Beilstein Archives. [Link]
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Pereira, R., Furst, A., Iglesias, B., Germain, P., Gronemeyer, H., & de Lera, A. R. (2006). Insights into the mechanism of the site-selective sequential palladium -catalyzed cross-coupling reactions of dibromothiophenes/dibromothiazoles and a... Organic & Biomolecular Chemistry. [Link]
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Heuser, S., & Bach, T. (2002). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. The Journal of Organic Chemistry, 67(16), 5573–5579. [Link]
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Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Kashyap, S., Mazumder, A., Patowary, P., Talukdar, A., Sahariah, B. J., & Majumder, S. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]
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Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Al-Azzawi, L. R., & Al-Obaidi, A. S. M. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Journal of Education and Science. [Link]
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ResearchGate. (n.d.). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Retrieved from [Link]
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Priya, G. C., et al. (2018). A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. [Link]
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